1-(2-methoxybenzyl)azepane
Description
1-(2-Methoxybenzyl)azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a 2-methoxybenzyl group. The methoxy group at the ortho position of the benzyl substituent likely enhances electron-donating effects, influencing reactivity and intermolecular interactions compared to non-oxygenated analogues.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-5-4-8-13(14)12-15-10-6-2-3-7-11-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDXNNRXFNSGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxybenzyl)azepane can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxybenzyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halides or substituted amines.
Scientific Research Applications
1-(2-Methoxybenzyl)azepane has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Benzyl: Sulfonyl groups (e.g., in ) introduce strong electron-withdrawing effects, altering solubility and reactivity (e.g., participation in nucleophilic substitutions) relative to benzyl derivatives. Benzoyl vs. Benzyl: The carbonyl group in 1-(2-chlorobenzoyl)azepane increases polarity, affecting hydrogen-bonding capacity and bioavailability.
Synthesis :
- Benzyl-substituted azepanes (e.g., ) are typically synthesized via alkylation of azepane with benzyl halides, yielding moderate to high efficiencies (e.g., 76% for 1-(2-methylbenzyl)azepane).
- Sulfonyl and benzoyl derivatives (e.g., ) may require additional steps, such as sulfonylation or Friedel-Crafts acylation, which can lower yields.
Spectroscopic and Physical Properties
- 1-(2-Methylbenzyl)azepane : Exhibits distinct aromatic proton signals in ¹H NMR (δ 7.12–7.33) and a methyl group resonance at δ 2.37 . The absence of methoxy protons differentiates it from 1-(2-methoxybenzyl)azepane.
- 1-(Pyridin-3-yl)azepane : Reported as a yellow oil with unique NMR shifts due to the pyridine ring’s deshielding effects .
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